molecular formula C20H17Cl2N3O3S2 B2821762 N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 313661-84-6

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2821762
CAS No.: 313661-84-6
M. Wt: 482.39
InChI Key: GYUTVXDBWDNYSA-UHFFFAOYSA-N
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Description

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Substitution Reactions:

    Sulfonylation: The pyrrolidin-1-ylsulfonyl group can be introduced by reacting the intermediate with sulfonyl chlorides in the presence of a base.

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings, such as thiazole-based antibiotics.

    Sulfonyl Benzamides: Compounds with sulfonyl benzamide moieties, used in various therapeutic applications.

Uniqueness

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a combination of functional groups, including a thiazole ring, a dichlorophenyl group, and a pyrrolidine sulfonyl moiety, which contribute to its diverse biological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16_{16}H17_{17}Cl2_{2}N3_{3}O2_{2}S
  • Molecular Weight : 464.4 g/mol
  • LogP : 4.9 (indicating moderate lipophilicity)

This compound's structure allows it to interact with various biological targets, potentially leading to its therapeutic effects.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values reported for similar thiazole compounds suggest promising antibacterial activity. For instance, related compounds have shown MIC values as low as 3.12 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as Jurkat and A-431. For example, one study reported that a structurally similar thiazole compound displayed IC50_{50} values lower than standard anticancer agents like doxorubicin . The mechanism of action is hypothesized to involve the inhibition of specific proteins or enzymes associated with cancer cell growth.

The biological activity of this compound is thought to stem from its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It could modulate the activity of receptors that play roles in cell signaling and proliferation.
  • Cytotoxic Effects : By inducing apoptosis in cancer cells, it may contribute to reduced tumor growth.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related thiazole compounds is essential:

Compound NameStructure FeaturesAntimicrobial Activity (MIC μg/mL)Anticancer Activity (IC50_{50})
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamideThiazole ring, piperidine sulfonamide3.12 (S. aureus)< Doxorubicin
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(morpholin-1-ylsulfonyl)benzamideThiazole ring, morpholine sulfonamide6.25 (E. coli)> Doxorubicin
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-benzamideThiazole ring only12.5 (S. aureus)Not evaluated

This table illustrates that while similar compounds exhibit varying degrees of activity, the presence of specific functional groups in this compound may enhance its biological efficacy.

Study on Antimicrobial Properties

A recent study focused on synthesizing various thiazole derivatives and evaluating their antimicrobial activities against clinical isolates of bacteria. The results indicated that compounds with electron-withdrawing groups like chlorine exhibited enhanced antibacterial activity compared to their non-substituted counterparts .

Study on Anticancer Effects

Another research effort aimed at assessing the cytotoxicity of thiazole-based compounds against different cancer cell lines revealed that structural modifications significantly influenced their effectiveness. The incorporation of a pyrrolidine sulfonamide group was found to increase cytotoxicity compared to simpler thiazole derivatives .

Properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O3S2/c21-16-8-5-14(11-17(16)22)18-12-29-20(23-18)24-19(26)13-3-6-15(7-4-13)30(27,28)25-9-1-2-10-25/h3-8,11-12H,1-2,9-10H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUTVXDBWDNYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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